Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone typically involves the reaction of 4-methylquinoline with methylamine and sulfur-containing reagents. One common method involves the use of ethyl bromoacetate and bromacetophenone in the presence of sodium acetate in anhydrous ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The quinoline ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications and biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline ring with sulfur and imino groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
imino-methyl-(4-methylquinolin-2-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H12N2OS/c1-8-7-11(15(2,12)14)13-10-6-4-3-5-9(8)10/h3-7,12H,1-2H3 |
InChI Key |
NLXVHWVWMKFFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)S(=N)(=O)C |
Origin of Product |
United States |
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